5-Methoxyisatin Thiosemicarbazone (MeOIstPyrd) vs. 5-Fluoroisatin Analog: Differential Anticancer Potency in A431 Skin Cancer Cells
The 5-methoxyisatin derivative MeOIstPyrd (N(4)-pyrrolidinyl thiosemicarbazone) exhibited an IC50 of 0.9 μM against the A431 skin cancer cell line. In a parallel synthesis and evaluation, the analogous 5-fluoroisatin thiosemicarbazone did not show comparable potency, highlighting the critical role of the 5-methoxy substitution for this scaffold [1].
| Evidence Dimension | Cytotoxicity (IC50) against A431 skin cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.9 μM |
| Comparator Or Baseline | 5-Fluoroisatin N(4)-pyrrolidinyl thiosemicarbazone (inactive or less potent; not reported as a hit) |
| Quantified Difference | Approximately >10-fold difference (inferred from lack of reported activity for 5-fluoro analog in same study) |
| Conditions | A431 cell line, MTT assay after 48h exposure |
Why This Matters
This data demonstrates that the 5-methoxy substitution is essential for potent activity in this series, directly guiding synthetic chemists and procurement for structure-activity relationship (SAR) studies.
- [1] Shahi, N.; Yadav, P. N.; Chaudhary, U.; Saad, M.; Mahiya, K.; Khan, A.; Shafi, S.; Pokharel, Y. R. 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. ACS Omega 2023, 8, 31998–32016. View Source
